molecular formula C21H13NO B12895572 Dibenz(a,j)acridin-3-ol CAS No. 105467-66-1

Dibenz(a,j)acridin-3-ol

Cat. No.: B12895572
CAS No.: 105467-66-1
M. Wt: 295.3 g/mol
InChI Key: DCQHCXDEOXTAON-UHFFFAOYSA-N
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Description

Dibenzo[a,j]acridin-3-ol is a polycyclic aromatic compound that belongs to the acridine family Acridines are known for their unique structural properties, which include a nitrogen atom embedded within a tricyclic aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[a,j]acridin-3-ol typically involves a multi-step process. One common method is the regioselective palladium-catalyzed cross-coupling reaction of 2,3,5,6-tetrachloropyridine, followed by Brønsted acid-mediated cycloisomerization . This method is advantageous due to its high yield and broad applicability.

Another approach involves the use of Friedel-Crafts-type reactions, which are known for their ability to form the dibenzoacridine framework under harsh reaction conditions . These methods, however, are limited in scope and applicability due to the stringent conditions required.

Industrial Production Methods

Industrial production of dibenzo[a,j]acridin-3-ol is less common, but when it is produced, it typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed reactions is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[a,j]acridin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, especially in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sulfuric acid or hydrochloric acid as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various hydro derivatives.

Scientific Research Applications

Mechanism of Action

The primary mechanism by which dibenzo[a,j]acridin-3-ol exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the normal function of DNA and related enzymes . This mechanism is particularly relevant in its anti-cancer activity, where it inhibits the replication of cancer cells by interfering with DNA processes.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[c,h]acridine
  • Acridine
  • Acridone

Uniqueness

Dibenzo[a,j]acridin-3-ol is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. Compared to other acridine derivatives, it has shown promising applications in material science and pharmacology due to its stability and reactivity under various conditions .

Properties

CAS No.

105467-66-1

Molecular Formula

C21H13NO

Molecular Weight

295.3 g/mol

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaen-7-ol

InChI

InChI=1S/C21H13NO/c23-15-7-8-17-14(11-15)6-10-21-19(17)12-18-16-4-2-1-3-13(16)5-9-20(18)22-21/h1-12,23H

InChI Key

DCQHCXDEOXTAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C=C(C=C5)O

Origin of Product

United States

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